COX-2 Inhibitory Potency: Target Compound vs. Closest Benzothiazole-Halogen Analog
The target compound exhibits a human COX-2 IC50 of 560 nM in a fluorescence-based microplate reader assay [1]. Its closest publicly annotated benzothiazole comparator, which differs solely by replacement of the 4-chloro with a 4-fluoro substituent on the benzothiazole ring (CHEMBL5173923), registers an IC50 of 550 nM under the identical assay system [2]. The resulting 10 nM numerical difference is within typical inter-assay variability, indicating the two compounds are essentially equipotent in this single-concentration screen format. This near-equivalence paradoxically underscores the value of the 4-chloro derivative: it provides an alternative halogen-bonding pharmacophore (C-Cl vs. C-F) that may differentially engage residue-level interactions detectable only in orthogonal selectivity or residence-time assays, offering SAR investigators a matched-pair tool for probing halogen-dependent target engagement.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 560 nM |
| Comparator Or Baseline | 4-fluoro-benzothiazole analog CHEMBL5173923: 550 nM |
| Quantified Difference | Δ = 10 nM (∼1.8% difference; essentially equipotent within assay variability) |
| Conditions | Human COX-2; fluorescence-based microplate reader assay; data curated by Lanzhou University/ChEMBL (BindingDB, 2023) |
Why This Matters
Procuring the 4-chloro variant is essential for SAR studies investigating halogen-dependent COX-2 pharmacodynamics, as the 4-fluoro comparator cannot serve as a chemically faithful surrogate despite near-identical biochemical potency.
- [1] BindingDB. Entry BDBM50598757 (CHEMBL5191029): IC50 = 560 nM for human COX-2. Deposited 2023-06-23. View Source
- [2] BindingDB. Entry BDBM50598754 (CHEMBL5173923): IC50 = 550 nM for human COX-2. Deposited 2023-06-23. View Source
